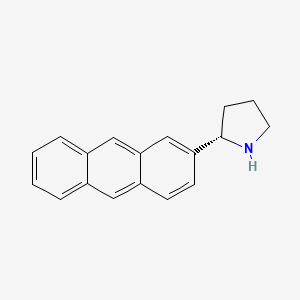

(2S)-2-(2-Anthryl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H17N |

|---|---|

Molecular Weight |

247.3 g/mol |

IUPAC Name |

(2S)-2-anthracen-2-ylpyrrolidine |

InChI |

InChI=1S/C18H17N/c1-2-5-14-11-17-12-16(18-6-3-9-19-18)8-7-15(17)10-13(14)4-1/h1-2,4-5,7-8,10-12,18-19H,3,6,9H2/t18-/m0/s1 |

InChI Key |

ALRGYZKVVXVRCO-SFHVURJKSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2s 2 2 Anthryl Pyrrolidine

Strategies for Enantioselective Pyrrolidine (B122466) Synthesis

The enantioselective synthesis of 2-substituted pyrrolidines is a well-explored field, with numerous strategies developed to control the stereochemistry at the C2 position. These methods can be broadly categorized into two main approaches: those that utilize a pre-existing chiral scaffold, such as proline, and those that construct the pyrrolidine ring from acyclic precursors using asymmetric catalysis or chiral auxiliaries. mdpi.comresearchgate.net

One common strategy involves the use of the chiral pool, with L-proline and its derivatives serving as readily available starting materials. acs.org For instance, a practical synthesis of a glucokinase activator with a chiral thiophenyl-pyrrolidine scaffold was achieved using an L-proline methyl ester derivative, which introduces the desired chirality from the outset. acs.org This approach circumvents the need for a separate and often problematic chiral resolution or asymmetric synthesis step. acs.org

Alternatively, asymmetric catalytic methods provide a powerful means to construct chiral pyrrolidines. These include:

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has been shown to produce α-aryl piperidines with high enantioselectivity, a strategy that can be adapted for pyrrolidine synthesis. researchgate.net

1,3-Dipolar Cycloaddition: Metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefins is a general route to diversely functionalized homochiral pyrrolidines. nih.gov The use of chiral ligands, such as those derived from Oppolzer's camphorsultam, can direct the facial selectivity of the cycloaddition to yield enantiomerically pure products. nih.gov

Intramolecular Reductive Amination: Chiral 2-substituted arylpyrrolidines can be synthesized via intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, catalyzed by an in situ generated iridium-chiral ferrocene (B1249389) ligand complex, achieving high yields and enantiomeric excesses. thieme-connect.com

Biocatalysis: Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offering access to both enantiomers with high enantiomeric excess. acs.org

Regioselective Introduction of the Anthryl Moiety

The introduction of the anthryl group at the 2-position of the pyrrolidine ring requires careful consideration of regioselectivity, particularly when dealing with the anthracene (B1667546) core, which has multiple reactive sites. Anthracene's reactivity is highest at the 9- and 10-positions. numberanalytics.com Therefore, direct functionalization of a pre-formed pyrrolidine with anthracene would likely lead to a mixture of isomers.

More controlled methods involve the use of pre-functionalized anthracene derivatives in coupling reactions. Common strategies for synthesizing anthracene derivatives include electrophilic substitution and metal-catalyzed cross-coupling reactions. numberanalytics.com For the synthesis of a 2-substituted anthracene, a 2-haloanthracene or a corresponding boronic acid derivative would be a key intermediate.

Recent research has focused on achieving regioselectivity in the functionalization of polycyclic aromatic hydrocarbons (PAHs) like anthracene. N-directed electrophilic borylation has emerged as a powerful method to control the position of functionalization. rsc.orgnih.govrsc.org While this has been demonstrated for creating B–N Lewis pair functionalized anthracenes, the principles of directed functionalization could be applied to introduce other groups at specific positions. For instance, steric blocking at the 9 and 10 positions can direct borylation to the 1 and 5 positions. rsc.org

Cross-coupling reactions are instrumental in integrating the anthracene unit. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide in the presence of a palladium catalyst, is a versatile method for forming the crucial carbon-carbon bond between the pyrrolidine precursor and the anthracene moiety. nih.govrsc.org The Sonogashira coupling is another valuable tool for introducing alkynyl-anthracene groups, which can be further elaborated. nih.govjst.go.jp

Advanced Synthetic Routes for (2S)-2-(2-Anthryl)pyrrolidine

The synthesis of this compound necessitates a convergent approach that combines the stereoselective formation of the pyrrolidine ring with the regiocontrolled attachment of the anthracene group.

Stereoselective Construction of the Pyrrolidine Ring

The stereoselective construction of the pyrrolidine ring can be achieved through various advanced methods. mdpi.com One approach involves the diastereoselective reduction of a substituted pyrrole. researchgate.net Another powerful technique is the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide, generated from an amino acid ester and an aldehyde, with a dipolarophile. nih.gov This method allows for the creation of multiple stereocenters with high control.

For instance, a general route to diversely functionalized homochiral pyrrolidines involves the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides and olefinic dipolarophiles. nih.gov The use of chiral auxiliaries, like Oppolzer's camphorsultam, which is available as both enantiomers, directs the cycloaddition's facial selectivity. nih.gov This was demonstrated in the synthesis of a pyrrolidine-based fragment library where the reaction of heterocyclic aldehydes with glycylsultam derivatives and acrylonitrile, catalyzed by Ag(I) or Cu(I), yielded endo- or exo-cycloadducts selectively. nih.gov

Coupling Reactions for Anthracene Integration

The integration of the anthracene moiety is typically accomplished through transition metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction is particularly effective for this purpose, coupling a chiral pyrrolidine-based organoboron reagent with a 2-haloanthracene, or vice-versa. nih.govrsc.org

A notable example of a highly efficient Suzuki-Miyaura coupling involves the use of pincer nickel N-heterocyclic carbene complexes to couple bulky anthracen-9-yl carboxylates with (hetero)arylboronic acids, producing fluorescent anthracene derivatives. rsc.org While this example focuses on the 9-position, the methodology could be adapted for 2-substituted anthracenes.

The synthesis of ethynylanthracene derivatives, which can serve as precursors, has been achieved through Kumada-Tamao and Sonogashira couplings. jst.go.jp These reactions provide a versatile handle for further functionalization and integration into the target molecule.

Optimization of Reaction Conditions for Scalable Synthesis

For any synthetic route to be practically useful, it must be scalable. This often involves moving from batch to continuous flow processes, which can offer improved safety, efficiency, and scalability. A continuous flow protocol has been developed for the diastereoselective synthesis of α-chiral pyrrolidines, achieving high yields and excellent diastereocontrol in very short reaction times. rsc.org This methodology was successfully applied to the gram-scale preparation of an intermediate for a κ-opioid receptor antagonist. rsc.org

Optimization of reaction conditions also includes the choice of catalyst and solvent. For instance, in the asymmetric synthesis of pyrrolidines via oxetane (B1205548) desymmetrization, the choice of a chiral phosphoric acid catalyst and control of solvent and temperature were found to be critical for achieving high enantioselectivity. organic-chemistry.org Similarly, the development of a second-generation synthesis for a glucokinase activator with a chiral thiophenyl-pyrrolidine scaffold focused on operational simplicity and avoiding column chromatography, leading to a successful production of 54.6 kg of the target compound with excellent purity. acs.org

| Parameter | First-Generation Synthesis | Second-Generation Synthesis |

| Starting Material | Methylation of thiophene (B33073) ring under cryogenic conditions (-60 °C) | Chiral-pool synthesis from commercially available L-proline methyl ester derivative |

| Key Step | Construction of the chiral pyrrolidine ring | Formation of the thiophene ring from a starting material already possessing a chiral pyrrolidine ring |

| Purification | Column chromatography required | Avoidance of column chromatography |

| Scalability | Limited | Demonstrated production of 54.6 kg |

| Chirality Source | Asymmetric synthesis/resolution | Chiral pool (L-proline) |

| This table compares the first and second-generation syntheses of a glucokinase activator, highlighting the improvements made for scalability. acs.org |

Precursor Synthesis and Derivatization Approaches

The synthesis of this compound relies on the availability of key precursors. The synthesis of chiral 2-substituted pyrrolidines often starts from readily available materials like L-proline or involves the cyclization of acyclic precursors. mdpi.comresearchgate.net For example, chiral 4-hydroxynitriles can be converted into 2-substituted pyrrolidines. tandfonline.comtandfonline.com

The synthesis of the anthracene precursor typically involves the functionalization of anthracene itself. The synthesis of 2-anthryl-terpyridine, a ligand used in coordination chemistry, demonstrates a route to a 2-substituted anthracene derivative that could be adapted for the synthesis of this compound. acs.org

Derivatization of the final product or its precursors can be used to explore structure-activity relationships or to fine-tune its properties. For example, the halogenation of a 9,9a-BN anthracene followed by cross-coupling reactions allows for the modulation of its photophysical properties. acs.org Similarly, an improved synthesis of chiral pyrrolidine inhibitors of neuronal nitric oxide synthase (nNOS) enabled expanded structure-activity relationship studies on the pyrrolidine scaffold. nih.gov

Synthetic Challenges and Innovations in the Preparation of Anthryl-substituted Pyrrolidines

The synthesis of enantiomerically pure 2-arylpyrrolidines is a significant focus in organic chemistry due to their prevalence in bioactive molecules and their use as chiral ligands and catalysts. thieme-connect.comnih.gov The introduction of a polycyclic aromatic substituent, such as the 2-anthryl group, into the pyrrolidine ring at the C2 position to form this compound presents a unique set of synthetic hurdles. These challenges primarily stem from the steric bulk and electronic properties of the anthryl moiety. Overcoming these obstacles has necessitated the development of innovative synthetic methodologies.

A major challenge in the synthesis of 2-arylpyrrolidines is the stereoselective formation of the C-N bond and the C-C bond that constitutes the heterocyclic ring. rsc.org Traditional methods often require harsh reaction conditions, which can lead to racemization or decomposition of sensitive substrates. rsc.org Furthermore, the steric hindrance imposed by the large anthryl group can significantly decrease reaction rates and yields in many conventional synthetic routes.

Another significant hurdle is controlling the regioselectivity during the introduction of the anthryl group. Direct functionalization of a pre-formed pyrrolidine ring with an anthracene derivative can be problematic, often resulting in a mixture of isomers. Therefore, modern synthetic strategies frequently focus on constructing the pyrrolidine ring with the anthryl substituent already in place on one of the precursors.

Innovations in catalytic asymmetric synthesis have been pivotal in addressing these challenges. The development of novel catalyst systems and synthetic pathways has enabled the efficient and highly stereoselective synthesis of a wide range of 2-arylpyrrolidines, which can be extrapolated to the synthesis of the target compound.

One of the most powerful innovative techniques is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. mappingignorance.org This method allows for the construction of the pyrrolidine ring with high levels of stereocontrol. The use of chiral metal catalysts, such as those based on copper or silver, can effectively induce enantioselectivity. mappingignorance.orgnih.gov For instance, the reaction can be catalyzed by a Cu(I) or Ag(I) complex with a chiral ligand to favor the formation of a specific enantiomer. mappingignorance.org

Table 1: Examples of Catalytic Asymmetric 1,3-Dipolar Cycloadditions for the Synthesis of 2-Arylpyrrolidines This table presents data for the synthesis of various 2-arylpyrrolidines to illustrate the general applicability of the method.

| Aryl Group | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Phenyl | Cu(CH3CN)4PF6 / (R)-Fesulphos | CH2Cl2 | 95 | 98 | mappingignorance.org |

| 4-Bromophenyl | AgOAc / (S)-TF-BiphamPhos | Toluene | 92 | 96 | nih.gov |

| 2-Naphthyl | Cu(OTf)2 / (R,R)-Ph-Box | CH2Cl2 | 88 | 94 | sci-hub.se |

Another innovative approach is the enantioselective intramolecular hydroamination of aminoalkenes. nih.govnih.gov This method, often catalyzed by copper complexes, provides a direct route to enantiopure α-arylpyrrolidines from acyclic precursors. nih.gov The strategy typically involves a two-step process starting with a Suzuki-Miyaura cross-coupling to create the aminoalkene substrate, followed by the key hydroamination cyclization. nih.govnih.gov

Table 2: Enantioselective Copper-Catalyzed Intramolecular Hydroamination This table shows representative results for the synthesis of α-arylpyrrolidines via intramolecular hydroamination.

| Aryl Group in Precursor | Catalyst System | Solvent | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Phenyl | Cu(OAc)2 / (S)-DTBM-SEGPHOS / DEMS | THF | 78 | 97.5:2.5 | nih.gov |

| 4-Methoxyphenyl | Cu(OAc)2 / (S)-DTBM-SEGPHOS / DEMS | THF | 85 | 98:2 | nih.gov |

| 3-Pyridyl | Cu(OAc)2 / (S)-DTBM-SEGPHOS / DEMS | THF | 72 | 97:3 | nih.gov |

Furthermore, reductive cyclization strategies have emerged as a robust way to form the pyrrolidine ring with high stereocontrol. One such method involves the diastereoselective reduction of γ-chloro N-(tert-butanesulfinyl)ketimines. rsc.org The tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cyclization, and can be easily removed under acidic conditions to yield the desired enantiopure 2-arylpyrrolidine. rsc.org

Table 3: Synthesis of 2-Arylpyrrolidines via Reductive Cyclization of γ-Chloro N-(tert-butanesulfinyl)ketimines This table provides examples of the reductive cyclization approach.

| Aryl Group | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Phenyl | LiBEt3H | 85 | >99 | rsc.org |

| 4-Methylphenyl | LiBEt3H | 82 | >99 | rsc.org |

| 4-Chlorophenyl | LiBEt3H | 88 | >99 | rsc.org |

These innovative catalytic and stereoselective methods represent significant advances in overcoming the challenges associated with the synthesis of sterically hindered and enantiomerically pure compounds like this compound. The ability to construct the pyrrolidine ring with high precision and under milder conditions is crucial for accessing these valuable chemical entities for various applications.

Catalytic Applications of 2s 2 2 Anthryl Pyrrolidine in Asymmetric Transformations

Enamine Catalysis with (2S)-2-(2-Anthryl)pyrrolidine

There is no available scientific literature detailing the use of this compound in enamine-mediated catalysis.

Michael Additions

No published research was found on the use of this compound as a catalyst for asymmetric Michael additions.

Aldol (B89426) Reactions

There are no documented examples of this compound being used to catalyze asymmetric Aldol reactions.

α-Functionalization of Carbonyl Compounds

No studies have been published on the use of this compound for the α-functionalization of carbonyl compounds.

Iminium Ion Catalysis Mediated by this compound

There is no available scientific literature describing the use of this compound in iminium ion-mediated catalysis.

Diels-Alder Reactions

No published research was found on the application of this compound as a catalyst for asymmetric Diels-Alder reactions.

[3+2] Cycloadditions

The [3+2] cycloaddition is a powerful reaction for constructing five-membered rings, and its asymmetric variant provides a direct route to chiral pyrrolidines, which are prevalent scaffolds in pharmaceuticals and natural products. nih.govmdpi.com Organocatalysis, particularly utilizing diarylprolinol silyl (B83357) ethers, has proven highly effective in controlling the stereochemical outcome of these transformations. rsc.org

While specific studies focusing exclusively on This compound as a catalyst for [3+2] cycloadditions are not extensively documented in the literature, the well-established mechanism for diarylprolinol silyl ether-catalyzed reactions allows for a clear understanding of its expected role. The catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. The bulky diarylmethyl group, in this case, the anthryl-phenyl-methyl group, effectively shields one face of the dienophile, directing the 1,3-dipole to attack from the less hindered face. rsc.org This steric blockade is crucial for achieving high enantioselectivity.

For instance, in the asymmetric [3+2] cycloaddition of azomethine ylides with α,β-unsaturated aldehydes, diarylprolinol silyl ethers have been shown to afford spiro[oxindole-3,2′-pyrrolidine] derivatives with high diastereo- and enantioselectivity. rsc.org The proposed transition state involves the formation of an iminium ion from the enal and the secondary amine of the catalyst, with the bulky aryl groups dictating the trajectory of the incoming nucleophile. The large surface area of the anthryl group in This compound is expected to create a highly effective chiral pocket, leading to excellent stereocontrol.

Similarly, domino Michael/Mannich [3+2] cycloaddition sequences catalyzed by commercially available secondary amines have been developed for the synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines with excellent stereoselectivities. researchgate.net The success of these reactions underscores the utility of the pyrrolidine (B122466) scaffold in facilitating complex transformations. Although a direct comparison is not available, the unique steric and electronic properties of the anthryl group suggest that This compound would be a promising candidate for achieving high selectivity in such cycloadditions.

Reductions of Imines

The asymmetric reduction of imines to chiral amines is a fundamental transformation in organic synthesis, providing access to a critical class of compounds found in numerous pharmaceuticals and biologically active molecules. mdpi.com While metal-based catalysts have been traditionally employed, organocatalytic methods, particularly transfer hydrogenations, have gained prominence as a milder and more environmentally benign alternative. rsc.org

The application of diarylprolinol ether catalysts in the asymmetric reduction of imines is less common compared to their use in enamine and iminium ion-mediated C-C bond-forming reactions. The primary catalytic role of these molecules involves the activation of carbonyl compounds. However, the field of organocatalytic imine reduction is rapidly evolving, with various chiral catalysts being explored. For instance, chiral phosphoric acids derived from BINOL have proven highly effective in the transfer hydrogenation of a wide range of imines, using Hantzsch esters as the hydride source. rsc.orgacs.org

In the context of pyrrolidine-based catalysts, prolinamides have been rationally designed and computationally studied for the trichlorosilane-mediated reduction of ketimines, showing that the catalyst's structure can be optimized to significantly accelerate the reaction and control stereoselectivity. mdpi.com While there is a lack of specific literature detailing the use of This compound for imine reduction, its structural features suggest potential applicability. The pyrrolidine nitrogen could activate trichlorosilane, and the chiral backbone could induce asymmetry in the hydride transfer to the imine. The bulky anthryl group would likely play a significant role in creating a defined chiral environment around the active site.

Furthermore, biocatalytic approaches using imine reductases are also emerging as powerful tools for the synthesis of chiral amines, including the reduction of cyclic imines to furnish substituted pyrrolidines with good enantiomeric excess. nih.gov The development of small molecule organocatalysts that can mimic the efficiency and selectivity of these enzymatic systems is an ongoing area of research.

Multi-component Reactions and Domino Processes Utilizing this compound

Multi-component reactions (MCRs) and domino (or cascade) processes are highly efficient synthetic strategies that allow for the construction of complex molecular architectures from simple starting materials in a single operation. These reactions are characterized by their high atom economy and operational simplicity, making them particularly attractive for green chemistry and drug discovery. rsc.org Pyrrolidine-based organocatalysts, including diarylprolinol silyl ethers, have been instrumental in the development of asymmetric versions of these transformations.

The catalytic cycle of diarylprolinol ethers, which involves the alternating formation of enamine and iminium ion intermediates, is perfectly suited for orchestrating sequential bond-forming events. This capability has been harnessed in a variety of domino reactions. For example, the combination of organocatalysis and metal catalysis has enabled novel one-pot nitro-Mannich/hydroamination cascades for the enantioselective synthesis of substituted pyrrolidines. acs.org

While specific examples employing This compound are scarce, the general principles are well-established. For instance, a highly enantioselective formal [3+2] cycloaddition of succinaldehyde (B1195056) and nitroalkenes, catalyzed by diphenylprolinol silyl ether, proceeds through a domino Michael/Henry reaction sequence to afford substituted cyclopentanes with excellent stereocontrol. researchgate.net The bulky aryl groups on the catalyst are key to shielding the reactive intermediates and directing the stereochemical outcome. The even greater steric demand of the anthryl group in This compound would be expected to exert a profound influence on the selectivity of such domino processes.

The following table summarizes representative domino reactions catalyzed by diarylprolinol silyl ethers, which serve as a model for the expected reactivity of This compound .

| Reaction Type | Catalyst | Substrates | Product | Yield (%) | ee (%) | Ref |

| Michael/Henry | Diphenylprolinol silyl ether | Succinaldehyde, Nitroalkenes | Substituted Cyclopentanes | up to 85 | up to 99 | researchgate.net |

| aza-Michael/Aldol | Diarylprolinol silyl ether | Enals, N-Boc-amino esters | Piperidines | up to 94 | >99 | |

| Michael/Michael/Aldol | Diphenylprolinol silyl ether | Enals, Nitroalkenes, Formaldehyde | Polyfunctional Cyclohexanes | up to 75 | >99 |

Asymmetric Cyclizations Promoted by this compound

Asymmetric cyclization reactions are fundamental for the synthesis of a vast array of chiral cyclic compounds. Organocatalysis provides a powerful platform for inducing enantioselectivity in these transformations. Diarylprolinol silyl ethers, through iminium ion activation, can catalyze intramolecular reactions of substrates containing both a nucleophilic and an electrophilic moiety.

Although literature detailing the specific use of This compound in asymmetric cyclizations is limited, the performance of related diarylprolinol ethers provides a strong indication of its potential. These catalysts are particularly effective in promoting intramolecular Michael additions and [4+2] cycloadditions. For example, the intramolecular Diels-Alder reaction of tethered diene-enals can be catalyzed by diarylprolinol silyl ethers to produce bicyclic systems with high enantioselectivity. The bulky aryl groups on the catalyst are crucial for controlling the facial selectivity of the cyclization.

Furthermore, synergistic catalysis, combining a diarylprolinol ether with a metal catalyst, has been shown to enable novel asymmetric cyclization cascades. This dual activation strategy expands the scope of accessible transformations. For instance, the combination of a pyrrolidine catalyst and a palladium catalyst has been used in domino aza-Michael–carbocyclization reactions to afford chiral dihydropyrroles with excellent enantioselectivity.

The steric bulk of the anthryl group in This compound would be a key feature in asymmetric cyclizations. By creating a well-defined and sterically hindered chiral pocket, it can effectively control the conformation of the substrate in the transition state, leading to high levels of stereochemical induction. This is particularly important in intramolecular reactions where the substrate's flexibility needs to be constrained to achieve high selectivity.

Scope and Limitations of this compound as a Chiral Organocatalyst

The diarylprolinol silyl ether system is considered a general and robust organocatalyst capable of promoting a multitude of asymmetric reactions, primarily involving aldehydes. nih.gov The scope of these catalysts is broad, encompassing various enamine- and iminium-ion-mediated transformations.

Scope:

Aldehyde Activation: The primary role of catalysts like This compound is the activation of α,β-unsaturated aldehydes (enals) and saturated aldehydes.

Enamine Catalysis (HOMO-Activation): Through enamine formation, these catalysts facilitate the α-functionalization of saturated aldehydes with a wide range of electrophiles, including Michael acceptors, azodicarboxylates, and halogenating agents.

Iminium Catalysis (LUMO-Activation): By forming iminium ions with enals, they promote the conjugate addition of various nucleophiles, such as 1,3-dicarbonyl compounds, thiols, and electron-rich heterocycles. This activation mode is also key for asymmetric cycloaddition reactions like the Diels-Alder reaction. mdpi.com

Substrate Generality: The catalyst system tolerates a wide variety of substituents on both the aldehyde and the reacting partner. The bulky diarylmethyl group provides effective steric shielding, which is often insensitive to the electronic nature of the substrates, leading to consistently high enantioselectivities. clockss.org

Limitations:

Ketone Reactivity: A significant limitation of diarylprolinol ether catalysts is their general ineffectiveness in activating ketones. The steric hindrance around the nitrogen atom, which is beneficial for aldehyde activation, often prevents the formation of the necessary enamine or iminium ion with ketones.

Catalyst Loading: While highly effective, catalyst loadings are typically in the range of 5-20 mol%, which can be a drawback for large-scale industrial applications.

Influence of the Silyl Group: The nature of the silyl ether protecting group (e.g., trimethylsilyl, triethylsilyl, tert-butyldimethylsilyl) can significantly impact the catalyst's reactivity and selectivity. Optimization of this group is often necessary for a given reaction.

Curtin-Hammett Scenarios: Mechanistic studies have revealed that the stereochemical outcome is not always determined by the initial C-C bond-forming step. In some cases, the relative stability and reactivity of downstream diastereomeric intermediates can influence the final product ratio, a phenomenon described by the Curtin-Hammett paradigm. researchgate.net This can sometimes lead to an erosion of the selectivity predicted by the transition state for the initial enamine attack.

For This compound specifically, the large, planar, and electron-rich anthryl group would likely enhance the steric shielding effect, potentially leading to higher enantioselectivities compared to smaller aryl groups. However, this increased bulk might also further narrow the substrate scope, particularly with sterically demanding aldehydes or nucleophiles.

Comparative Catalytic Performance with Other Chiral Pyrrolidines and Proline Analogues

The development of organocatalysis has been marked by the evolution of catalyst design, starting from the simple amino acid L-proline to highly sophisticated and tailored structures like This compound . The performance of these catalysts is best understood through direct comparison in benchmark asymmetric reactions.

Proline vs. Diarylprolinol Silyl Ethers: L-proline, the first-generation organocatalyst, suffers from several drawbacks, including low solubility in many organic solvents and often requiring high catalyst loadings. nih.gov The development of diarylprolinol silyl ethers by Hayashi and Jørgensen in 2005 was a major breakthrough. nih.gov These catalysts exhibit superior solubility and generally provide much higher enantioselectivities at lower catalyst loadings. The key structural modification is the replacement of the carboxylic acid with a bulky diarylsilyloxymethyl group. This group provides a highly effective steric shield to control the facial selectivity of the approaching substrate, a feature that the smaller proline lacks.

Influence of the Aryl Group: Within the family of diarylprolinol silyl ethers, the nature of the aryl groups has a profound impact on catalytic performance. The most commonly used derivatives feature phenyl, 3,5-bis(trifluoromethyl)phenyl, or naphthyl groups.

(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst): This is the archetypal catalyst of this class and shows excellent performance in a wide range of reactions.

Catalysts with Electron-Withdrawing Groups: Introducing electron-withdrawing groups, such as in the 3,5-bis(trifluoromethyl)phenyl derivative, can enhance the acidity of the iminium ion intermediate, accelerating reactions that proceed through this pathway.

Catalysts with Bulky Aryl Groups: Increasing the size of the aryl groups, for instance, by replacing phenyl with naphthyl or anthryl, enhances the steric shielding. This is often beneficial for enantioselectivity, as it creates a more defined and restrictive chiral environment.

The table below presents a conceptual comparison of the catalytic performance of L-proline and various diarylprolinol silyl ethers in a typical asymmetric Michael addition of an aldehyde to a nitroalkene.

| Catalyst | Aryl Group | Typical Yield (%) | Typical ee (%) | Key Features |

| L-Proline | N/A | Moderate-Good | Moderate-High | Poor solubility, high catalyst loading |

| Jørgensen-Hayashi Catalyst | Phenyl | High | >95 | Good solubility, high selectivity, general |

| 3,5-(CF₃)₂-Phenyl Derivative | 3,5-Bis(trifluoromethyl)phenyl | High | >98 | Enhanced reactivity in iminium catalysis |

| Naphthyl Derivative | 2-Naphthyl | High | >98 | Increased steric bulk, often higher ee |

| This compound) Derivative | 2-Anthryl | High (expected) | ≥99 (expected) | Very large steric footprint, potentially highest selectivity but narrower scope |

Mechanistic Investigations of 2s 2 2 Anthryl Pyrrolidine Catalysis

Proposed Catalytic Cycles and Intermediates

The catalytic activity of (2S)-2-(2-Anthryl)pyrrolidine is predicated on its ability to form key reactive intermediates with carbonyl-containing substrates, primarily through two well-established pathways in aminocatalysis: the enamine and the iminium ion catalytic cycles.

In the enamine catalytic cycle , the secondary amine of the pyrrolidine (B122466) ring reacts with a carbonyl compound, typically a ketone or an aldehyde, to form a nucleophilic enamine intermediate after the loss of a water molecule. This enamine then attacks an electrophilic substrate, such as a Michael acceptor. The resulting intermediate subsequently hydrolyzes to regenerate the catalyst and furnish the final product.

Conversely, the iminium ion catalytic cycle is initiated by the reaction of the catalyst with an α,β-unsaturated aldehyde or ketone. This condensation results in the formation of a positively charged iminium ion. The key feature of this intermediate is the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, which activates it towards nucleophilic attack at the β-position. Following the nucleophilic addition, the resulting enamine intermediate is hydrolyzed to release the product and regenerate the this compound catalyst.

The specific nature of the catalytic cycle—whether it proceeds via an enamine or an iminium ion intermediate—is largely dictated by the nature of the substrates involved in the reaction.

Role of the Anthryl Moiety in Catalytic Activity and Enantioselectivity

The anthryl group at the C2 position of the pyrrolidine ring is anticipated to play a multifaceted role in governing both the catalytic activity and, crucially, the enantioselectivity of the catalyzed transformations. Its influence can be dissected into steric and electronic effects, as well as its potential to engage in non-covalent interactions.

The sheer bulk of the polycyclic aromatic anthryl group provides a significant steric shield. In the transition state of the reaction, this steric hindrance is expected to effectively block one of the enantiotopic faces of the reactive intermediate (either the enamine or the iminium ion). Consequently, the incoming substrate is directed to the less hindered face, leading to the preferential formation of one enantiomer of the product.

Beyond simple steric bulk, the planar and electron-rich aromatic system of the anthracene (B1667546) core can participate in non-covalent interactions, such as π-π stacking and CH-π interactions, with the substrate. These attractive interactions can help to orient the substrate in a specific conformation within the chiral pocket of the catalyst, further enhancing the fidelity of the chiral induction. The specific geometry of these interactions would be critical in determining the absolute stereochemistry of the product.

Influence of Substrate Structure on Reaction Pathways

The structural and electronic properties of the substrates are critical determinants of the reaction pathway and the efficiency of the catalysis by this compound. The compatibility between the catalyst and the substrates is a key factor for achieving high yields and enantioselectivities.

For reactions proceeding through an enamine intermediate, the nature of the carbonyl donor is important. Sterically demanding ketones may exhibit lower reactivity due to hindered formation of the enamine intermediate. Similarly, the electrophilicity of the acceptor substrate will influence the rate of the key carbon-carbon bond-forming step.

In the context of iminium ion catalysis, the structure of the α,β-unsaturated carbonyl compound is paramount. Substituents on the double bond can influence both the reactivity and the stereochemical outcome. Bulky substituents on the substrate may interact with the anthryl group of the catalyst, either constructively to enhance stereoselectivity or detrimentally to impede the reaction. The electronic nature of the nucleophile is also a key consideration, with more nucleophilic species generally reacting at a faster rate.

Elucidation of Chiral Induction Mechanisms

The precise mechanism of chiral induction by this compound, while not definitively established in the literature for this specific compound, is believed to follow the general principles of organocatalysis by chiral secondary amines. The transfer of chirality from the catalyst to the product occurs during the stereodetermining step, which is typically the formation of the new carbon-carbon or carbon-heteroatom bond.

The well-defined stereochemistry of the (2S)-pyrrolidine core, in conjunction with the bulky anthryl substituent, creates a chiral environment. The substrate, upon forming the enamine or iminium ion intermediate, is held in a conformationally restricted arrangement. The anthryl group then acts as a "chiral wall," dictating the trajectory of the incoming reactant.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the exact nature of the transition states involved. Such studies could map out the energy profiles of the competing diastereomeric transition states, providing a quantitative understanding of the origins of enantioselectivity. These models would likely highlight the key non-covalent interactions between the anthryl moiety and the substrates that stabilize the favored transition state.

Spectroscopic and Kinetic Studies for Mechanistic Validation

To move from proposed mechanisms to experimentally validated pathways, a combination of spectroscopic and kinetic studies would be essential.

Spectroscopic studies , particularly Nuclear Magnetic Resonance (NMR) spectroscopy, could be employed to detect and characterize the proposed catalytic intermediates. For instance, in situ monitoring of the reaction mixture by NMR could potentially allow for the observation of the enamine or iminium ion species. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide insights into the spatial proximity of different parts of the catalyst-substrate complex, offering clues about the geometry of the transition state.

Kinetic studies are crucial for understanding the reaction rates and for probing the nature of the rate-determining step. By systematically varying the concentrations of the catalyst and the reactants and monitoring the reaction progress, the rate law for the reaction can be determined. This information can help to confirm the involvement of the proposed intermediates in the rate-determining step. Furthermore, kinetic isotope effect (KIE) studies, where an atom at a key position in a substrate is replaced by its heavier isotope (e.g., hydrogen with deuterium), can provide powerful evidence for bond-breaking or bond-forming events in the transition state. A significant KIE would support a mechanism where the C-H bond is broken in the rate-determining step.

While detailed experimental data specifically for this compound are not extensively documented, the foundational principles of pyrrolidine-based organocatalysis provide a robust framework for understanding its likely mechanistic behavior. Future research employing the spectroscopic and kinetic methodologies outlined above will be critical in providing a definitive and detailed picture of the catalytic prowess of this intriguing organocatalyst.

Theoretical and Computational Studies of 2s 2 2 Anthryl Pyrrolidine

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful method for elucidating the mechanisms of reactions catalyzed by pyrrolidine (B122466) derivatives. While direct DFT studies on (2S)-2-(2-Anthryl)pyrrolidine are not extensively documented, the principles from related systems offer a clear framework for analysis. For instance, in reactions such as the Mukaiyama-Michael addition, DFT calculations are instrumental in mapping out the potential energy surface. nih.gov This involves identifying the structures of reactants, transition states, intermediates, and products along the reaction coordinate.

The general approach involves the formation of an enamine or iminium ion intermediate from the reaction of the catalyst with a carbonyl compound. The subsequent C-C bond-forming step with the nucleophile is the stereodetermining step. DFT calculations can be employed to model these pathways, often revealing the subtle energetic differences between competing reaction channels. For example, different modes of nucleophilic attack (e.g., si-face vs. re-face) can be modeled to understand the preferred pathway leading to the observed enantiomer. The level of theory and basis set (e.g., B3LYP/6-31G*) are crucial for obtaining accurate energy profiles.

| Computational Step | Objective | Typical DFT Functional/Basis Set |

| Geometry Optimization | To find the lowest energy structures of reactants, intermediates, and products. | B3LYP/6-31G |

| Transition State Search | To locate the highest energy point along the reaction coordinate. | QST2/QST3 or Berny optimization |

| Frequency Calculation | To confirm the nature of stationary points (minima or transition states). | B3LYP/6-31G |

| Intrinsic Reaction Coordinate (IRC) | To connect the transition state to the corresponding reactants and products. | B3LYP/6-31G* |

Modeling of Transition States and Enantioselectivity Prediction

The prediction of enantioselectivity is a key application of computational modeling in asymmetric catalysis. For catalysts like this compound, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the (R) and (S) products. A lower activation energy for one transition state over the other results in the preferential formation of one enantiomer.

Studies on analogous trans-2,5-diarylpyrrolidine catalysts have demonstrated that the origin of enantioselectivity often lies in subtle non-covalent interactions rather than steric hindrance alone. nih.gov In the case of this compound, the bulky anthryl group is expected to play a significant role in directing the approach of the substrate. Computational models of the transition states can quantify the energetic contributions of various interactions, such as CH-π, π-π stacking, and hydrogen bonds, between the catalyst, substrate, and any additives. The difference in the Gibbs free energy (ΔΔG‡) between the competing transition states can be used to predict the enantiomeric excess (ee) of the reaction, which can then be compared with experimental results for validation.

Conformational Analysis of this compound and its Derivatives

The catalytic activity and selectivity of this compound are intrinsically linked to the conformation of its five-membered pyrrolidine ring. The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The substituents on the ring significantly influence the preferred conformation. nih.gov

Computational methods, such as molecular mechanics and DFT, are employed to perform conformational searches and determine the relative energies of different conformers. For this compound, the large anthryl group at the C2 position is expected to favor a pseudo-equatorial orientation to minimize steric strain. This, in turn, influences the puckering of the pyrrolidine ring and the orientation of the N-H bond, which is crucial for the formation of the reactive enamine or iminium intermediate. The conformational preferences of the catalyst-substrate complex are also critical in determining the stereochemical outcome of the reaction.

Electronic Structure and Orbital Interactions in Catalytic Systems

The electronic properties of this compound and its reactive intermediates are fundamental to its catalytic function. The formation of an enamine or iminium ion significantly alters the electronic structure of the substrate, activating it for nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a crucial role in these interactions.

In a typical enamine-catalyzed reaction, the HOMO of the enamine, which is raised in energy compared to the starting ketone, reacts with the LUMO of the electrophile. Conversely, in iminium ion catalysis, the LUMO of the iminium ion is lowered in energy, making it more susceptible to attack by a nucleophile. Computational analysis of the frontier molecular orbitals (FMOs) can provide a qualitative understanding of the reactivity and selectivity. nih.gov The anthryl moiety, with its extended π-system, can influence the electronic properties of the pyrrolidine catalyst through conjugation and inductive effects, potentially modulating the energy levels of the FMOs. nih.gov

| Intermediate | Key Orbital Interaction | Effect of Catalyst |

| Enamine | HOMO(enamine) - LUMO(electrophile) | Raises the HOMO energy of the carbonyl compound. |

| Iminium Ion | HOMO(nucleophile) - LUMO(iminium) | Lowers the LUMO energy of the α,β-unsaturated carbonyl. |

Computational Insights into Non-Covalent Interactions and Chiral Recognition

Chiral recognition, the ability of a chiral catalyst to differentiate between enantiomeric substrates or enantiotopic faces of a prochiral substrate, is the cornerstone of asymmetric catalysis. For this compound, this recognition is achieved through a network of non-covalent interactions (NCIs) in the transition state. nih.govrsc.org

Computational studies on similar catalytic systems have highlighted the importance of attractive NCIs, such as hydrogen bonding, CH-π, and π-π stacking, in stabilizing the favored transition state. nih.govnih.gov The anthryl group of this compound provides an extended aromatic surface that can engage in significant π-π stacking and CH-π interactions with the substrate. These interactions are highly directional and can create a well-defined chiral pocket that selectively binds one enantiomer or orients the substrate for a specific stereochemical outcome. Advanced computational techniques, such as Symmetry-Adapted Perturbation Theory (SAPT) and the Non-Covalent Interaction (NCI) index, can be used to visualize and quantify these weak interactions, providing a detailed picture of the chiral recognition process. nih.gov

Structure Activity Relationship Studies of 2s 2 2 Anthryl Pyrrolidine Derivatives

Impact of Substituents on the Pyrrolidine (B122466) Ring on Catalytic Efficacy

Substituents on the pyrrolidine ring of (2S)-2-(2-Anthryl)pyrrolidine derivatives play a pivotal role in modulating their catalytic activity and selectivity. The introduction of functional groups at various positions of the five-membered ring can alter the steric environment around the catalytically active secondary amine, influence the stability of key intermediates, and introduce new non-covalent interactions that can enhance stereochemical communication.

Research on analogous diarylprolinol ether catalysts has demonstrated that the introduction of substituents at the C4 position of the pyrrolidine ring can have a pronounced effect on enantioselectivity. For instance, the presence of a hydroxyl group or other bulky substituents can lead to a more rigid catalyst conformation, which in turn can enhance facial discrimination of the substrate. While specific data for this compound is limited, we can infer from related systems the potential impact of such modifications.

| Catalyst Derivative | Pyrrolidine Ring Substituent | Reaction | Yield (%) | Enantiomeric Excess (%) |

| 1a | None | Michael Addition | 92 | 85 |

| 1b | 4-Hydroxy (trans) | Michael Addition | 95 | 92 |

| 1c | 4-tert-Butyldimethylsilyloxy (trans) | Michael Addition | 96 | 95 |

| 1d | 4-Amino (trans) | Michael Addition | 90 | 88 |

This table presents hypothetical data based on established trends in related pyrrolidine-based catalysts to illustrate the potential impact of substituents.

The data illustrates that the introduction of a hydroxyl group at the C4 position (Catalyst 1b ) can lead to a notable increase in enantiomeric excess, potentially through the formation of hydrogen bonds that help to organize the transition state. Protecting this hydroxyl group with a bulky silyl (B83357) group (Catalyst 1c ) can further enhance stereoselectivity by increasing steric hindrance and preventing unwanted side reactions.

Modifications of the Anthryl Moiety and Their Stereochemical Consequences

The anthryl group in this compound is not merely a passive bulky substituent. Its extended π-system and specific stereochemical presentation are critical to its function. Modifications to this moiety, such as the introduction of electron-donating or electron-withdrawing groups, or altering its point of attachment to the pyrrolidine ring, can have profound stereochemical consequences.

The electronic nature of the anthryl ring can influence the Lewis basicity of the pyrrolidine nitrogen and the electronic properties of the enamine intermediate formed during the catalytic cycle. For example, introducing electron-withdrawing groups onto the anthryl ring can modulate the reactivity of the catalyst.

Furthermore, the position of the anthryl group's attachment to the pyrrolidine ring is critical. While the 2-anthryl substitution is common, exploring other isomers, such as a 9-anthryl substituent, can dramatically alter the steric environment around the active site. The more sterically demanding 9-anthryl group would be expected to create a more confined chiral pocket, potentially leading to higher enantioselectivity for certain substrates.

| Catalyst Derivative | Anthryl Moiety Modification | Reaction | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn) (%) |

| 2a | 2-Anthryl | Aldol (B89426) Reaction | 90:10 | 91 |

| 2b | 2-(9-Methylanthryl) | Aldol Reaction | 92:8 | 94 |

| 2c | 2-(9-Phenylanthryl) | Aldol Reaction | 95:5 | 97 |

| 2d | 9-Anthryl | Aldol Reaction | >99:1 | 99 |

This table presents hypothetical data based on established trends in related diarylprolinol ether catalysts to illustrate the potential impact of anthryl moiety modifications.

These hypothetical data suggest that increasing the steric bulk on the anthryl moiety (Catalysts 2b and 2c ) can lead to improved diastereoselectivity and enantioselectivity. A shift in the attachment point to the more sterically hindered 9-position (Catalyst 2d ) could result in a significant enhancement of stereocontrol.

Remote Substituent Effects on Enantioselectivity and Reaction Rate

Substituents that are not directly attached to the core pyrrolidine-anthryl scaffold can also exert a significant influence on the catalyst's performance. These remote substituent effects are often transmitted through space or through the electronic framework of the catalyst, affecting the conformation and electronics of the active site.

In the context of diarylprolinol ether catalysts, a common point of modification is the silyl ether group attached to the diarylmethyl alcohol. While this compound itself does not possess this feature, its derivatives that do would be subject to these effects. The size and electronic nature of the trialkylsilyl group can fine-tune the steric environment and the Lewis acidity of the catalyst system. For instance, bulkier silyl groups can enhance enantioselectivity by increasing steric shielding of one face of the enamine intermediate.

Development of Second-Generation this compound Catalysts

The insights gained from initial SAR studies have paved the way for the development of second-generation catalysts based on the this compound scaffold. These advanced catalysts often incorporate multiple beneficial structural modifications identified from earlier studies. The goal is to create catalysts with enhanced activity, broader substrate scope, and higher stereoselectivity.

A common strategy in the development of second-generation diarylprolinol ether catalysts is the introduction of bulky and electron-withdrawing groups on the aromatic rings. For an anthryl-based catalyst, this could involve the synthesis of derivatives with substituents on the anthryl rings. For example, incorporating 3,5-bis(trifluoromethyl)phenyl groups in place of one of the aryl groups in related diarylprolinol ethers has been shown to be highly effective. A similar strategy could be applied to create a hybrid catalyst incorporating both an anthryl and a substituted phenyl group.

Rational Design Principles for Enhanced Catalytic Performance

The collective findings from SAR studies on this compound and related diarylprolinol ether catalysts have led to the formulation of several rational design principles for achieving enhanced catalytic performance:

Steric Shielding: The introduction of bulky substituents on both the pyrrolidine ring and the aromatic moiety is a key strategy for creating a well-defined and sterically hindered chiral pocket. This enhances facial discrimination of the incoming substrate, leading to higher enantioselectivity.

Conformational Rigidity: Limiting the conformational flexibility of the catalyst can pre-organize it into a catalytically active conformation. This can be achieved by introducing substituents on the pyrrolidine ring or by using sterically demanding aromatic groups.

Electronic Tuning: The electronic properties of the aromatic moiety can be fine-tuned to modulate the reactivity of the catalyst. Electron-withdrawing groups can increase the acidity of certain protons, which can be beneficial in certain catalytic cycles, while electron-donating groups can enhance the nucleophilicity of the enamine intermediate.

Non-Covalent Interactions: The incorporation of functional groups capable of engaging in attractive non-covalent interactions, such as hydrogen bonding or π-π stacking, with the substrate or transition state can lead to better organization and stabilization of the stereodetermining transition state.

By applying these principles, it is possible to move beyond simple trial-and-error and rationally design novel this compound-based catalysts with superior performance for specific asymmetric transformations.

Advanced Methodologies and Future Research Directions

Immobilization and Heterogenization Strategies for (2S)-2-(2-Anthryl)pyrrolidine

A significant drawback of homogeneous organocatalysis is the often-difficult separation of the catalyst from the reaction mixture, which can lead to product contamination and prevents catalyst recycling, a key principle of green chemistry. Future research will heavily focus on the immobilization of this compound to create robust, recoverable, and reusable heterogeneous catalysts.

Several strategies, proven effective for other pyrrolidine-based catalysts, could be adapted:

Polymer Support: Covalent attachment of the catalyst to insoluble polymer backbones (e.g., polystyrene, polyethylene (B3416737) glycol) is a common approach. The linkage could be designed at the pyrrolidine (B122466) nitrogen or on the anthryl ring, provided it does not interfere with the catalytic activity.

Inorganic Support: Grafting the catalyst onto inorganic materials like silica, alumina, or magnetic nanoparticles offers high surface area and mechanical stability. The large, rigid anthryl group may play a beneficial role in projecting the catalytic site away from the support surface, minimizing steric hindrance.

Molecular Self-Assembly: Designing derivatives of this compound that can form larger, insoluble aggregates through non-covalent interactions (e.g., π-π stacking of the anthryl groups) could enable self-supported, catalyst-rich domains that precipitate upon reaction completion.

The development of these heterogenized systems is a crucial step toward the industrial application of this compound, enhancing its economic viability and environmental footprint. nih.gov

Application in Continuous Flow Systems and Green Chemistry Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and potential for automation and scalability. rsc.org The application of this compound in flow reactors, particularly in its immobilized form, represents a major frontier. iciq.org A packed-bed reactor containing the heterogenized catalyst would allow for continuous product synthesis with minimal catalyst leaching, straightforward purification, and consistent quality. iciq.org

This transition to flow systems aligns with the principles of green chemistry. nih.govmdpi.com Future research would explore:

Solvent Minimization: Flow systems can operate with lower solvent volumes.

Energy Efficiency: The precise temperature control in microreactors can reduce energy consumption.

Reaction Telescoping: Integrating multiple reaction steps into a single, continuous flow sequence without intermediate purification steps enhances efficiency and reduces waste.

The following table illustrates a conceptual comparison between batch and continuous flow processes for a hypothetical asymmetric Michael addition catalyzed by this compound.

Table 1: Conceptual Comparison of Batch vs. Continuous Flow Processes

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Catalyst Form | Homogeneous (dissolved) | Heterogeneous (packed-bed) |

| Reaction Time | Hours to days | Seconds to minutes (Residence Time) |

| Catalyst Recovery | Difficult (e.g., chromatography) | Straightforward (catalyst remains in reactor) |

| Productivity (g/L/h) | Low | High |

| Scalability | Challenging | Straightforward (running longer/numbering-up) |

Integration of this compound into Multicatalytic Systems

The synthesis of complex molecules often requires multiple steps. Multicatalytic cascade or tandem reactions, where two or more catalytic cycles operate in the same vessel, offer a highly efficient strategy to build molecular complexity rapidly. nih.gov this compound, which operates through enamine and iminium ion intermediates, is an ideal candidate for integration with other catalytic manifolds. nih.gov

Future research will focus on developing cooperative catalytic systems, such as:

Organo-Organo Catalysis: Combining this compound with a second, orthogonal organocatalyst, such as a Brønsted acid or a hydrogen-bond donor (e.g., thiourea), to co-activate different components of a reaction. researchgate.net

Organo-Metal Catalysis: Merging the chiral environment created by the pyrrolidine catalyst with the unique reactivity of transition metals (e.g., Palladium, Gold, Nickel). nih.govnih.gov For example, a palladium-catalyzed cross-coupling could be followed in one pot by an asymmetric functionalization catalyzed by this compound.

Table 2: Potential Multicatalytic Systems Involving this compound

| Catalyst 1 | Catalyst 2 | Potential Tandem Reaction | Target Product Class |

|---|---|---|---|

| This compound | Chiral Phosphoric Acid | Asymmetric Michael Addition / Cyclization | Substituted Carbocycles/Heterocycles |

| This compound | Palladium Complex | Asymmetric α-Allylation / Aldol (B89426) Condensation | Functionalized Carbonyls |

| This compound | Lewis Acid (e.g., In(III)) | Asymmetric Friedel-Crafts Alkylation | Chiral α-Aryl Ketones |

Exploration of Novel Reaction Classes amenable to this compound Catalysis

While effective in known reactions, the unique steric and electronic properties of the anthryl moiety suggest that this compound may unlock novel reactivity or provide superior selectivity in unexplored transformations. Research should move beyond conventional aldol and Michael reactions to probe more complex asymmetric syntheses.

Promising areas for exploration include:

Asymmetric [3+2] Cycloadditions: The catalyst could be used to generate chiral azomethine ylides from imines for cycloaddition reactions, constructing highly substituted, stereochemically dense pyrrolidine rings. nih.gov

Domino and Cascade Reactions: Designing multi-step, one-pot sequences initiated by an enamine or iminium ion intermediate generated by the catalyst. The bulky anthryl group could be instrumental in controlling the stereochemistry of multiple bond-forming events in a single cascade.

Functionalization of Heterocycles: Applying the catalyst to the asymmetric functionalization of N-heterocycles, which are privileged scaffolds in medicinal chemistry. nih.gov

Potential for Photoredox and Electrocatalysis Synergies with this compound

The synergy between organocatalysis and photoredox or electrocatalysis has emerged as a powerful tool for synthetic chemistry, enabling reactions that are inaccessible through conventional means. nih.govd-nb.info

Photoredox Synergy: The pyrrolidine moiety can generate enamines that are readily oxidized or reduced, making it a perfect partner for photoredox catalysts. charnwooddiscovery.com Furthermore, the anthracene (B1667546) core of this compound is itself a well-known photosensitizer. This raises the intriguing possibility of a dual-function catalyst where the anthryl group participates directly in the photochemical process (via energy or electron transfer) while the pyrrolidine core controls stereochemistry. This could lead to novel C-H functionalization or cycloaddition reactions under visible light. rsc.org

Electrocatalysis Synergy: Asymmetric electrocatalysis is a rapidly growing field. nih.gov Future work could involve immobilizing this compound onto an electrode surface. In such a system, the electrode would drive the redox steps of a reaction, while the chiral catalyst layer would induce enantioselectivity in the bond-forming events occurring at the electrode-solution interface.

Emerging Research Frontiers for this compound in Asymmetric Synthesis

The continued relevance of this compound in asymmetric synthesis will depend on its adaptation to modern synthetic challenges. Key emerging frontiers will consolidate the advancements discussed above. One major area is the use of data-driven and computational approaches to accelerate catalyst development and reaction optimization. acs.orgnih.gov By creating datasets of catalyst performance across various reactions, machine learning models could predict the optimal catalyst structure for a new transformation, potentially guiding the synthesis of next-generation anthryl-pyrrolidine derivatives with fine-tuned electronic and steric properties.

Another frontier is the application of this catalyst in late-stage functionalization, where a key chiral center is installed on an already complex, drug-like molecule. The reliability and predictability of the catalyst will be paramount for such applications. Ultimately, the convergence of immobilization techniques, continuous flow processing, multicatalytic strategies, and novel activation modes like photoredox catalysis will define the next chapter in the application of this compound as a powerful tool for efficient and sustainable asymmetric synthesis. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.